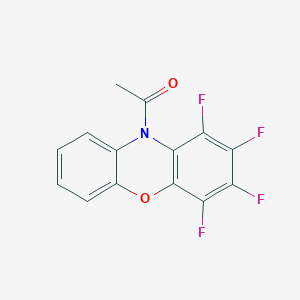
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazine core substituted with four fluorine atoms and an ethanone group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
The synthesis of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one involves its interaction with molecular targets through various pathways. The fluorine atoms enhance the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .
Comparación Con Compuestos Similares
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one can be compared with other phenoxazine derivatives, such as:
10H-phenoxazin-10-yl derivatives: These compounds share a similar core structure but differ in their substituents, affecting their chemical and physical properties.
Fluorinated phenoxazines: Compounds with varying degrees of fluorination exhibit different reactivities and applications.
Phenoxazine-based OLED materials: These materials are used in electronic devices and have unique optoelectronic properties.
Propiedades
Número CAS |
90251-14-2 |
|---|---|
Fórmula molecular |
C14H7F4NO2 |
Peso molecular |
297.20 g/mol |
Nombre IUPAC |
1-(1,2,3,4-tetrafluorophenoxazin-10-yl)ethanone |
InChI |
InChI=1S/C14H7F4NO2/c1-6(20)19-7-4-2-3-5-8(7)21-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3 |
Clave InChI |
APTFXYQYJDQYCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2OC3=C1C(=C(C(=C3F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


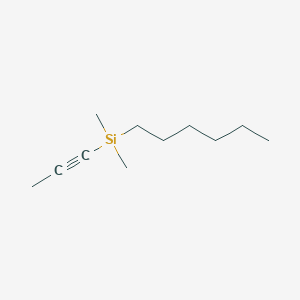

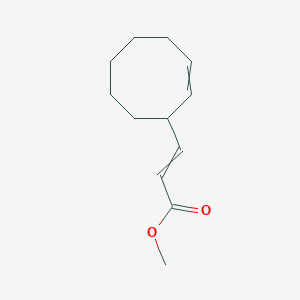
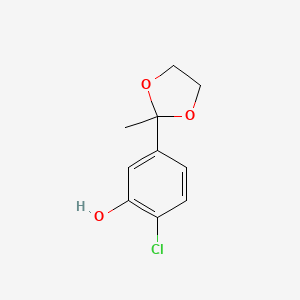
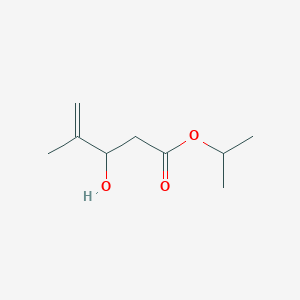
-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)


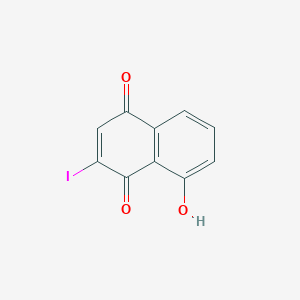


![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
